1-(2-methoxy-5-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
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Overview
Description
3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2-METHYLPHENYL)HYDRAZONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2-METHYLPHENYL)HYDRAZONE typically involves multi-step reactions starting from commercially available reagents. One common synthetic route includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrazole ring. Common reagents used in these reactions include acids, bases, and various organic solvents.
Scientific Research Applications
3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2-METHYLPHENYL)HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pyrazole ring plays a crucial role in its binding affinity and specificity towards target molecules . Molecular docking studies have shown that it can fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2-METHYLPHENYL)HYDRAZONE exhibits unique properties due to the presence of both nitro and methoxy groups. These substituents enhance its reactivity and potential biological activities. Similar compounds include:
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine .
This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H23N5O3 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(E)-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-methylaniline |
InChI |
InChI=1S/C21H23N5O3/c1-14-7-5-6-8-19(14)23-22-12-17-9-10-20(29-4)18(11-17)13-25-16(3)21(26(27)28)15(2)24-25/h5-12,23H,13H2,1-4H3/b22-12+ |
InChI Key |
XUUBPTBMPONVAE-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C/C2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC=CC=C1NN=CC2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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